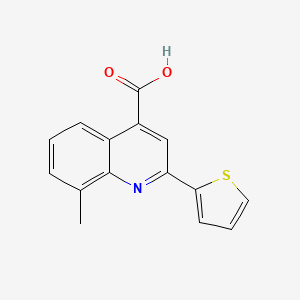

8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Übersicht

Beschreibung

8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiophene moieties in its structure imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, using a thiophene boronic acid derivative and a suitable palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation with palladium on carbon, sodium borohydride.

Substitution: Halogenation with N-bromosuccinimide, nitration with nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Methyl-2-thien-2-ylquinoline-4-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Notable applications include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

- Inhibition of Enzymatic Activity : It has been explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases, making it a candidate for further drug development .

Biological Research

This compound serves as a valuable tool in biological studies:

- Molecular Probes : Its unique structure allows it to be used as a molecular probe in studying cellular processes and signaling pathways .

- Investigating Protein Interactions : Research indicates that it can modulate protein interactions, which is crucial for understanding cellular mechanisms and developing therapeutic strategies .

Material Science

The compound's chemical properties allow for applications in material science:

- Organic Semiconductors : It has potential uses in the development of organic electronic materials due to its favorable electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring can enhance binding affinity to certain enzymes or receptors. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position, which can affect its chemical reactivity and biological activity.

8-Methylquinoline-4-carboxylic acid:

Thiophene-2-carboxylic acid: Lacks the quinoline ring, making it less versatile in terms of chemical modifications

Uniqueness: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

8-Methyl-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure, characterized by the presence of both quinoline and thiophene moieties, imparts distinct chemical and biological properties that are significant for various applications in research and industry .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The compound's mechanism involves interaction with bacterial cell wall synthesis pathways, potentially inhibiting the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, revealing significant cytotoxic effects against various cancer cell lines. The compound demonstrates low IC50 values, indicating high potency in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against HeLa Cells

A study evaluating the effects of this compound on HeLa cervical cancer cells reported an IC50 value of approximately 3.5 µM. The mechanism involved the induction of reactive oxygen species (ROS) and subsequent DNA damage, leading to apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.5 | Induction of ROS and apoptosis |

| HepG2 | 4.0 | DNA damage via oxidative stress |

| MCF-7 | 5.0 | Cell cycle arrest and apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

- Antimicrobial Mechanism : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism : It induces oxidative stress by generating ROS, which damages cellular components including DNA, ultimately triggering apoptotic pathways .

Comparative Analysis

When compared to similar compounds such as 7-Chloroquinoline derivatives, the unique combination of substituents in this compound enhances its reactivity and biological activity:

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 7-Chloroquinoline-4-carboxylic acid | Moderate | Moderate |

| Thiophene derivatives | Low | Low |

Eigenschaften

IUPAC Name |

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFZIXAUMPPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394081 | |

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-45-1 | |

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.